
1-Butyl-5-phenyl-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butil-5-fenil-1H-imidazol-2-amina es un compuesto heterocíclico que pertenece a la familia de los imidazoles. Los imidazoles son anillos de cinco miembros que contienen dos átomos de nitrógeno en posiciones no adyacentes. Este compuesto se caracteriza por un grupo butilo en la primera posición y un grupo fenilo en la quinta posición del anillo imidazol. Los derivados del imidazol son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en productos farmacéuticos, agroquímicos y otras aplicaciones industriales .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-Butil-5-fenil-1H-imidazol-2-amina típicamente implica la ciclación de precursores apropiados bajo condiciones controladas. Un método común involucra la reacción de butilamina con fenilglioxal en presencia de acetato de amonio. La reacción procede a través de la formación de una base de Schiff intermedia, que se cicla para formar el anillo imidazol .
Métodos de Producción Industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Catalizadores como el níquel o el paladio pueden emplearse para facilitar el proceso de ciclación .
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-Butil-5-fenil-1H-imidazol-2-amina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los N-óxidos de imidazol correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para producir derivados de imidazol reducidos.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Diversos nucleófilos en condiciones ácidas o básicas.
Principales Productos:
Oxidación: N-óxidos de imidazol.
Reducción: Derivados de imidazol reducidos.
Sustitución: Derivados de imidazol sustituidos.
Aplicaciones Científicas De Investigación
1-Butil-5-fenil-1H-imidazol-2-amina tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas y como un ligando en la química de coordinación.
Biología: Investigado por su potencial actividad antimicrobiana, antifúngica y antiviral.
Medicina: Explorado por su potencial como agente terapéutico en el tratamiento de diversas enfermedades, incluyendo el cáncer y las enfermedades infecciosas.
Industria: Utilizado en el desarrollo de agroquímicos y como catalizador en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-Butil-5-fenil-1H-imidazol-2-amina involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en el crecimiento microbiano, lo que lleva a efectos antimicrobianos. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto biológico .
Compuestos Similares:
1-Butil-3-fenil-1H-imidazol-2-amina: Estructura similar pero con el grupo fenilo en la tercera posición.
1-Butil-4-fenil-1H-imidazol-2-amina: Estructura similar pero con el grupo fenilo en la cuarta posición.
1-Butil-5-metil-1H-imidazol-2-amina: Estructura similar pero con un grupo metilo en lugar de un grupo fenilo.
Singularidad: 1-Butil-5-fenil-1H-imidazol-2-amina es único debido al posicionamiento específico de los grupos butilo y fenilo, que puede influir en su reactividad química y actividad biológica. La presencia del grupo fenilo en la quinta posición puede mejorar su afinidad de unión a ciertos objetivos moleculares, convirtiéndolo en un compuesto valioso para aplicaciones específicas .
Comparación Con Compuestos Similares
1-Butyl-3-phenyl-1H-imidazol-2-amine: Similar structure but with the phenyl group at the third position.
1-Butyl-4-phenyl-1H-imidazol-2-amine: Similar structure but with the phenyl group at the fourth position.
1-Butyl-5-methyl-1H-imidazol-2-amine: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness: 1-Butyl-5-phenyl-1H-imidazol-2-amine is unique due to the specific positioning of the butyl and phenyl groups, which can influence its chemical reactivity and biological activity. The presence of the phenyl group at the fifth position may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .
Propiedades
Número CAS |
918801-60-2 |
|---|---|
Fórmula molecular |
C13H17N3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
1-butyl-5-phenylimidazol-2-amine |
InChI |
InChI=1S/C13H17N3/c1-2-3-9-16-12(10-15-13(16)14)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,14,15) |
Clave InChI |
NGUMRPZKWUKGTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=CN=C1N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12629302.png)
![Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate](/img/structure/B12629304.png)
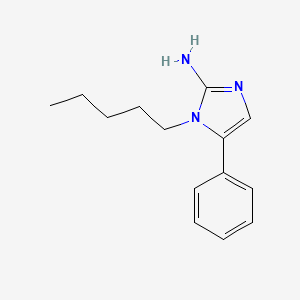
![3-Ethenyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12629314.png)
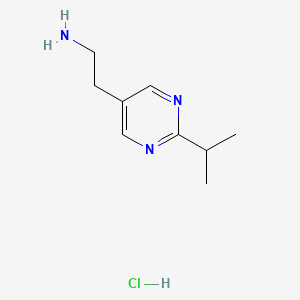
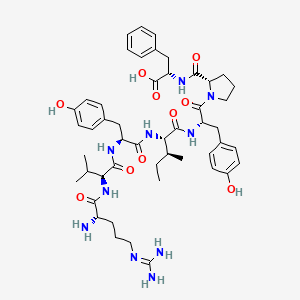
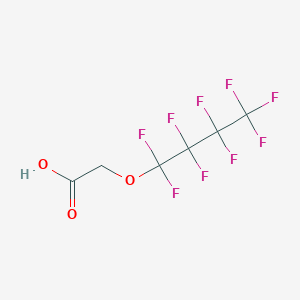
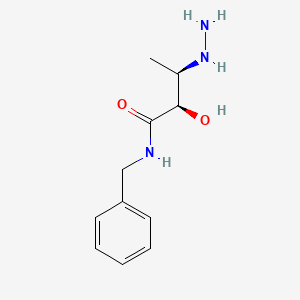

![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12629378.png)
methanone](/img/structure/B12629385.png)
